3-(2,5-dioxopyrrolidin-1-yl)-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide

Description

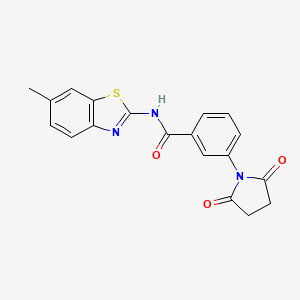

This compound features a benzamide core substituted at the 3-position with a 2,5-dioxopyrrolidin-1-yl group and an N-linked 6-methyl-1,3-benzothiazol-2-yl moiety. Its structural design suggests applications in medicinal chemistry, particularly in targeting proteins or enzymes via bifunctional interactions .

Properties

Molecular Formula |

C19H15N3O3S |

|---|---|

Molecular Weight |

365.4 g/mol |

IUPAC Name |

3-(2,5-dioxopyrrolidin-1-yl)-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide |

InChI |

InChI=1S/C19H15N3O3S/c1-11-5-6-14-15(9-11)26-19(20-14)21-18(25)12-3-2-4-13(10-12)22-16(23)7-8-17(22)24/h2-6,9-10H,7-8H2,1H3,(H,20,21,25) |

InChI Key |

VZWOTDODTSKWGC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=CC=C3)N4C(=O)CCC4=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-dioxopyrrolidin-1-yl)-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide typically involves multi-step organic reactions. One possible route could involve the following steps:

Formation of the Benzothiazole Ring: Starting from an appropriate aniline derivative, the benzothiazole ring can be formed through a cyclization reaction with sulfur and an oxidizing agent.

Amide Bond Formation: The benzothiazole derivative can then be reacted with a benzoyl chloride derivative to form the amide bond.

Introduction of the Pyrrolidinone Group:

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the benzothiazole ring or the pyrrolidinone group.

Reduction: Reduction reactions can occur at the carbonyl groups present in the pyrrolidinone moiety.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the benzamide or benzothiazole rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 3-(2,5-dioxopyrrolidin-1-yl)-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.

Biology

In biological research, this compound could be investigated for its potential as a pharmaceutical agent. Benzamide derivatives are known for their activity against various biological targets, including enzymes and receptors.

Medicine

In medicine, compounds similar to this compound are studied for their therapeutic potential in treating diseases such as cancer, bacterial infections, and neurological disorders.

Industry

In the industrial sector, this compound may be used in the development of new materials, such as polymers or dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(2,5-dioxopyrrolidin-1-yl)-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide would depend on its specific biological target. Generally, benzamide derivatives can interact with proteins, enzymes, or receptors, modulating their activity. This interaction often involves binding to the active site or allosteric sites, leading to changes in the protein’s conformation and function.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Functional Group Variations

4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide (MPPB)

- Structure : Dioxopyrrolidinyl at position 4; dimethylpyrrole substituent.

- Activity: Enhances monoclonal antibody production in CHO cells but suppresses galactosylation, a critical quality attribute .

- Key Difference : The 4-position substitution and dimethylpyrrole (vs. benzothiazole) likely alter binding kinetics and cellular uptake.

N-[6-(Dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-(2,5-dioxo-1-pyrrolidinyl)benzamide

- Structure : Dioxopyrrolidinyl at position 4; 6-dimethylsulfamoyl on benzothiazole.

- Activity: Not explicitly reported, but the sulfamoyl group may improve solubility or target sulfhydryl-containing enzymes .

- Key Difference : Position 4 substitution and sulfamoyl group (vs. 6-methyl) could influence pharmacokinetics.

3-(2,5-Dioxopyrrolidin-1-yl)-N-(3-ethyl-4,6-difluoro-1,3-benzothiazol-2-ylidene)benzamide

- Structure : Dioxopyrrolidinyl at position 3; ethyl and fluoro substituents on benzothiazole.

- Activity : Fluorine atoms enhance metabolic stability and membrane permeability .

- Key Difference : Ethyl and fluoro groups increase steric bulk and electron-withdrawing effects compared to the target compound’s 6-methyl group.

Core Structure and Linker Modifications

N-(6-Amino-1,3-benzothiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide

- Structure: Acetamide linker instead of benzamide; amino group on benzothiazole.

- Activity: Amino group may enhance hydrogen bonding but reduce lipophilicity .

N-(1,3-Benzothiazol-2-yl)benzamide Derivatives

Data Table: Structural and Functional Comparisons

Research Findings and Implications

- Positional Effects : Dioxopyrrolidinyl at position 3 (target) vs. 4 (MPPB) may dictate spatial orientation in binding pockets. For example, MPPB’s 4-substitution correlates with altered glycosylation patterns in antibodies .

- Benzothiazole Substituents: Methyl groups (target) balance lipophilicity and steric effects, whereas sulfamoyl or amino groups introduce polarity or hydrogen-bonding capacity. Fluorine and ethyl groups enhance stability but may reduce solubility.

Biological Activity

Introduction

The compound 3-(2,5-dioxopyrrolidin-1-yl)-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide is a novel derivative that has garnered attention for its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure

The chemical structure of the compound can be represented as follows:

Molecular Formula

- Molecular Weight : 302.35 g/mol

- CAS Number : Not specifically listed in the provided data.

Antitumor Activity

Recent studies have indicated that benzothiazole derivatives exhibit significant antitumor properties. The compound has shown promising results in inhibiting cell proliferation across various cancer cell lines.

Case Study Findings

-

Cell Line Testing :

- A549 (Lung Cancer) : IC50 values indicated moderate activity, suggesting potential for further development as an anticancer agent.

- HCC827 (Lung Adenocarcinoma) : The compound demonstrated higher efficacy compared to standard treatments, with notable antiproliferative effects observed in both 2D and 3D culture systems.

Cell Line IC50 (μM) Activity Level A549 9.48 ± 1.15 Moderate HCC827 5.12 ± 0.63 High NCI-H358 16.00 ± 9.38 Moderate - Mechanism of Action : The compound is believed to interact with the minor groove of DNA, which is a common mechanism among benzothiazole derivatives that enhances their antitumor activity .

Antimicrobial Activity

The antimicrobial efficacy of the compound has also been evaluated against various bacterial strains.

Results from Antimicrobial Testing

- Tested Strains :

- Escherichia coli (Gram-negative)

- Staphylococcus aureus (Gram-positive)

Microorganism Minimum Inhibitory Concentration (MIC) E. coli 25 μM S. aureus 6.12 μM

The results indicate that while the compound exhibits moderate antibacterial activity against E. coli, it shows significant potency against S. aureus, suggesting its potential as an antimicrobial agent .

Toxicity Studies

Toxicity assessments using zebrafish embryos have been conducted to evaluate the safety profile of the compound.

Toxicity Findings

- Embryonic Development Impact : Compounds similar to this derivative showed varying degrees of toxicity; however, specific data on this compound's toxicity were not detailed in the available literature.

| Compound | Toxicity Level |

|---|---|

| Similar Derivatives | Moderate to High |

Further studies are needed to establish a clear toxicity profile for this specific compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.